2-(Trifluoromethyl)propene

Catalog No.
S705450
CAS No.
374-00-5
M.F
C4H5F3
M. Wt
110.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)propene

CAS Number

374-00-5

Product Name

2-(Trifluoromethyl)propene

IUPAC Name

3,3,3-trifluoro-2-methylprop-1-ene

Molecular Formula

C4H5F3

Molecular Weight

110.08 g/mol

InChI

InChI=1S/C4H5F3/c1-3(2)4(5,6)7/h1H2,2H3

InChI Key

VJOAJCOCCYFXPR-UHFFFAOYSA-N

SMILES

CC(=C)C(F)(F)F

Canonical SMILES

CC(=C)C(F)(F)F
  • Organic synthesis

    The presence of a double bond and a trifluoromethyl group suggests potential applications in organic synthesis as a building block for the creation of more complex molecules. Fluorine atoms can influence the reactivity of a molecule, making 1-Propene, 3,3,3-trifluoro-2-methyl- an interesting reagent for exploring new synthetic pathways [PubChem, 1-Propene, 3,3,3-trifluoro-2-methyl-, CID 136214].

  • Material science

    Fluorinated materials often possess unique properties such as high thermal and chemical stability, and excellent electrical insulating properties. Research into the use of 1-Propene, 3,3,3-trifluoro-2-methyl- as a precursor for the development of novel fluorinated materials is a possibility [ScienceDirect, Fluorinated Polymers, ].

  • Medicinal chemistry

    The trifluoromethyl group is a common functional group found in many pharmaceuticals due to its ability to improve a drug's bioavailability and potency. While there is no current research on 1-Propene, 3,3,3-trifluoro-2-methyl- specifically, further investigation into its potential as a scaffold for drug development cannot be ruled out [Nature Reviews Drug Discovery, The fluorine boom in medicinal chemistry, ].

2-(Trifluoromethyl)propene is an unsaturated hydrocarbon featuring a trifluoromethyl group attached to a propene backbone. Its chemical formula is C4H5F3, and it has a molecular weight of approximately 116.09 g/mol. The presence of the trifluoromethyl group significantly influences the compound's physical and chemical properties, making it highly reactive compared to its non-fluorinated analogs. This compound exists as a colorless gas or liquid under standard conditions and is characterized by its distinct odor.

, primarily due to the electron-withdrawing nature of the trifluoromethyl group. It readily engages in both heterolytic and homolytic reactions:

  • Nucleophilic Reactions: The compound reacts readily with nucleophiles, forming adducts through pathways such as addition across the double bond .
  • Electrophilic Reactions: It shows sluggish reactivity with electrophiles compared to nucleophiles .
  • Reactions with Oxygen: The compound can react with oxygen atoms generated from the decomposition of nitrous oxide, leading to the formation of addition products .

Several methods exist for synthesizing 2-(trifluoromethyl)propene:

  • Fluorination Reactions: One common method involves the fluorination of propene using fluorinating agents under controlled conditions.
  • Rearrangement Reactions: The compound can also be synthesized via rearrangement reactions involving other fluorinated precursors.
  • Addition Reactions: Another approach includes the addition of trifluoroacetaldehyde to propene under acidic conditions, leading to the desired trifluoromethyl-substituted product.

2-(Trifluoromethyl)propene finds utility in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fluorinated Materials: The compound is used in developing fluorinated polymers and materials that exhibit enhanced thermal stability and chemical resistance.
  • Research

Interaction studies involving 2-(trifluoromethyl)propene focus on its reactivity profiles with various nucleophiles and electrophiles. Notably, research indicates that it can undergo significant transformations when exposed to hydroxyl radicals, which are relevant in atmospheric chemistry . Understanding these interactions is crucial for predicting environmental behavior and potential degradation pathways.

Several compounds share structural similarities with 2-(trifluoromethyl)propene. Here are some notable examples:

Compound NameChemical FormulaUnique Features
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propeneC4F8Contains five fluorine atoms; highly reactive
TrifluoroethyleneC2F4Simpler structure; widely used in industrial applications
Perfluoro-2-(trifluoromethyl)-propeneC4F8Fully fluorinated; exhibits different reactivity patterns

Uniqueness

The uniqueness of 2-(trifluoromethyl)propene lies in its balance between reactivity and stability due to the trifluoromethyl group. Unlike fully fluorinated compounds like perfluoro-2-(trifluoromethyl)-propene, which are often less reactive but more stable, 2-(trifluoromethyl)propene retains significant reactivity that can be exploited in synthetic applications.

XLogP3

2.6

Other CAS

374-00-5

Wikipedia

1-Propene, 3,3,3-trifluoro-2-methyl-

Dates

Last modified: 08-15-2023

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